molecular formula C12H10Br2N4O2 B11690776 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11690776
M. Wt: 402.04 g/mol
InChI Key: YCISQJIYZFXFKW-PJQLUOCWSA-N
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Description

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a hydrazide group, and a dibromo-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The dibromo-substituted phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: Studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Used as a probe to study enzyme mechanisms and interactions in biological systems.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-naphthalene-2-carbohydrazide

Uniqueness

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of a pyrazole ring and a dibromo-substituted phenyl ring. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H10Br2N4O2

Molecular Weight

402.04 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H10Br2N4O2/c1-6-2-10(17-16-6)12(20)18-15-5-7-3-8(13)4-9(14)11(7)19/h2-5,19H,1H3,(H,16,17)(H,18,20)/b15-5+

InChI Key

YCISQJIYZFXFKW-PJQLUOCWSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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